molecular formula C9H9BrCl2O2 B14038181 1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol

1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol

Cat. No.: B14038181
M. Wt: 299.97 g/mol
InChI Key: BVCLVNQIFZWFMP-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol is an organic compound that features a bromine atom, a methoxy group, and two chlorine atoms attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol typically involves the reaction of 3-bromo-5-methoxybenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-5-methoxyphenyl)-ethanone
  • 3-Bromo-5-methoxyphenylboronic acid
  • 1-(3-Bromo-5-methoxyphenyl)propylamine

Uniqueness

1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties. These properties make it suitable for specific reactions and applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C9H9BrCl2O2

Molecular Weight

299.97 g/mol

IUPAC Name

1-(3-bromo-5-methoxyphenyl)-2,2-dichloroethanol

InChI

InChI=1S/C9H9BrCl2O2/c1-14-7-3-5(2-6(10)4-7)8(13)9(11)12/h2-4,8-9,13H,1H3

InChI Key

BVCLVNQIFZWFMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(C(Cl)Cl)O)Br

Origin of Product

United States

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